molecular formula C9H16N2 B2757795 [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine CAS No. 1026984-88-2

[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine

Cat. No.: B2757795
CAS No.: 1026984-88-2
M. Wt: 152.241
InChI Key: JKVSQMWIMFRPCJ-UHFFFAOYSA-N
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Description

[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine is an organic compound with a molecular formula of C9H16N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Properties

IUPAC Name

N-[(1-methylpyrrol-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8(2)10-7-9-5-4-6-11(9)3/h4-6,8,10H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVSQMWIMFRPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine typically involves the reaction of 1-methyl-1H-pyrrole with propan-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic substitution with the pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles such as halides, alcohols, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-one, while reduction may produce [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of [(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Methyl-1H-pyrrol-2-yl)methyl](propan-2-yl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

(1-Methyl-1H-pyrrol-2-yl)methylamine, also known as (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride, is a chemical compound that has garnered attention in pharmacological and biochemical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a methyl group and an isopropylamine moiety. Its molecular formula is C9H16N2C_9H_{16}N_2 with a molecular weight of approximately 192.69 g/mol. The unique structure contributes to its interaction with various biological targets.

The mechanism of action of (1-Methyl-1H-pyrrol-2-yl)methylamine involves its ability to interact with specific receptors and enzymes in the body. These interactions can modulate signaling pathways, affecting cellular responses related to neurotransmitter systems, inflammation, and cancer cell proliferation.

Key Interactions:

  • Neurotransmitter Systems : The compound may influence serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.
  • Inflammatory Pathways : Preliminary studies suggest anti-inflammatory properties that could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Cancer Cell Lines : Research indicates potential cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy.

Anticancer Properties

Recent studies have demonstrated that (1-Methyl-1H-pyrrol-2-yl)methylamine exhibits significant cytotoxicity against several cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF712.50Growth inhibition
NCI-H46042.30Induction of apoptosis
SF-2683.79Significant cytotoxicity

These findings highlight the compound's potential as a lead structure for developing new anticancer agents .

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors suggests it may have therapeutic applications in treating mood disorders and cognitive impairments. Studies indicate that it can enhance neurotransmitter activity, potentially alleviating symptoms associated with depression and anxiety .

Case Studies

  • Study on Anticancer Activity : A study published in Molecular Pharmacology evaluated the cytotoxic effects of (1-Methyl-1H-pyrrol-2-yl)methylamine on human cancer cell lines. The results showed significant inhibition of cell proliferation, particularly in breast and lung cancer models .
  • Neuropharmacological Research : In an investigation into the compound's effects on neurotransmitter systems, researchers found that it increased serotonin levels in rat models, suggesting potential antidepressant effects .

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